4-Fluorobenzylammonium

Perovskite Solar Cells Defect Passivation Power Conversion Efficiency

4-Fluorobenzylammonium (4-FBA, C₇H₉FN⁺) is a para-fluorine-substituted benzylammonium cation widely employed as an organic spacer, passivation agent, and precursor in hybrid perovskite solar cells (PSCs) and two-dimensional organic–inorganic perovskite (2D OIP) systems. The compound is typically handled as its halide salts (iodide, bromide, chloride) or as the free amine 4-fluorobenzylamine (pKa 9.01±0.10, predicted) for protonation.

Molecular Formula C7H9FN+
Molecular Weight 126.15 g/mol
Cat. No. B8765559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzylammonium
Molecular FormulaC7H9FN+
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C[NH3+])F
InChIInChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/p+1
InChIKeyIIFVWLUQBAIPMJ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzylammonium: Physicochemical Identity and Procurement-Relevant Baseline for Perovskite Optoelectronics


4-Fluorobenzylammonium (4-FBA, C₇H₉FN⁺) is a para-fluorine-substituted benzylammonium cation widely employed as an organic spacer, passivation agent, and precursor in hybrid perovskite solar cells (PSCs) and two-dimensional organic–inorganic perovskite (2D OIP) systems [1]. The compound is typically handled as its halide salts (iodide, bromide, chloride) or as the free amine 4-fluorobenzylamine (pKa 9.01±0.10, predicted) for protonation . Its molecular weight is 126.15 g·mol⁻¹ for the cation [2]. The para-fluorine substitution imparts distinct electronic and steric properties that differentiate 4-FBA from non-fluorinated and other para-substituted benzylammonium analogs in device-relevant metrics [3].

Why Benzylammonium, 4-Chlorobenzylammonium, or Positional Isomers Cannot Be Interchanged with 4-Fluorobenzylammonium


Despite sharing the benzylammonium backbone, 4-FBA cannot be replaced by non-fluorinated benzylammonium (BA) or other para-substituted analogs without measurable performance penalties. The para-fluorine atom lowers the pKa by ~0.3 units relative to BA (pKa 9.33) [1] and by ~0.5 units relative to 4-methylbenzylammonium (pKa 9.51) [2], altering protonation equilibria and hydrogen-bonding strength in perovskite precursor solutions. More critically, fluorine's strong electron-withdrawing effect increases the positive charge density on the ammonium headgroup, yielding more delocalized charge carriers and enhanced hydrophobicity versus non-fluorinated BA [3]. Compared to 4-chlorobenzylammonium, 4-FBA produces perovskites with distinct space-group symmetries and phase-transition behaviors [4], while positional isomerism alone—ortho-, meta-, para-fluorine—drives fundamentally different crystallographic outcomes, with only meta-fluorination yielding a polar ferromagnet [5]. These differences are quantitative and application-critical; generic substitution introduces uncontrolled variability in device efficiency, stability, and crystal-phase purity.

Quantitative, Comparator-Backed Evidence for Selecting 4-Fluorobenzylammonium Over Analogs


Power Conversion Efficiency Improvement in MAPbI₃ Perovskite Solar Cells: 4-Fluorobenzylammonium Iodide vs. Undoped Control

Incorporation of a trace amount of 4-fluorobenzylammonium iodide (4F-BZAI) into MAPbI₃-based inverted perovskite solar cells increased the power conversion efficiency (PCE) from 18.1% (undoped control) to 19.1%, an absolute gain of +1.0 percentage point [1]. The improvement was attributed to defect passivation and enhanced charge transport, as evidenced by space-charge-limited-current (SCLC) analysis and spectroscopy [1]. This is a direct head-to-head comparison within the same device architecture.

Perovskite Solar Cells Defect Passivation Power Conversion Efficiency

Mixed Halide Passivation of Chloride–Iodide Perovskites: 4-Fluorobenzylammonium Chloride/Bromide vs. Non-Passivated Baseline

Passivation of FA₀.₆MA₀.₄PbI₂.₇Cl₀.₃ perovskite films with mixed 4-fluorobenzylammonium chloride and 4-fluorobenzylammonium bromide yielded a champion PCE of 21.10%, a fill factor (FF) of 76.44%, and ~80% stability retention without encapsulation after 56 days, relative to a non-passivated control device [1]. The trap density was reduced to approximately 10¹⁵ cm⁻³ in the passivated device [1].

Perovskite Solar Cells Surface Passivation Stability

Positional Isomerism Impact on Crystal Symmetry in Copper Halide Perovskites: 4-Fluorobenzylammonium (Centrosymmetric) vs. 3-Fluorobenzylammonium (Polar)

In layered copper(II) chloride perovskites A₂CuCl₄, the para-fluorine isomer (4-FbaH)₂CuCl₄ crystallizes in the centrosymmetric orthorhombic space group Pnma at room temperature, whereas the meta-fluorine isomer (3-FbaH)₂CuCl₄ crystallizes in the polar orthorhombic space group Pca21, making 3-FBA a polar ferromagnet and 4-FBA a centrosymmetric non-polar phase [1]. The ortho-isomer (2-FbaH)₂CuCl₄ adopts space group P21/c [1]. This is a direct crystallographic comparison of positional isomers.

2D Perovskite Crystal Engineering Multiferroics

Protonation Equilibrium Tuning: pKa Comparison of 4-Fluorobenzylammonium vs. Benzylammonium and 4-Methylbenzylammonium

The predicted pKa of the conjugate acid 4-fluorobenzylammonium (measured as 4-fluorobenzylamine, pKa = 9.01±0.10) is 0.33 units lower than that of benzylammonium (pKa = 9.34) [1] and 0.50 units lower than that of 4-methylbenzylammonium (pKa = 9.51) [2]. This downward shift reflects the electron-withdrawing inductive effect of the para-fluorine, which reduces the basicity of the amine and alters the protonation equilibrium at a given pH, affecting hydrogen-bond donor strength and precursor solution chemistry.

Acid-Base Chemistry Protonation State Precursor Solution Design

Charge-Carrier Delocalization in 2D/3D Mixed Perovskites: 4-Fluorobenzylammonium vs. Benzylammonium

In quasi-2D (4F-BEA)ₓ(MAPbI₃)₁₋ₓ mixed perovskite composites, the 4-fluorobenzylammonium spacer cation provides more delocalized charge carriers compared to the non-fluorinated benzylammonium (BA) analog [1]. This enhanced delocalization is expected to boost charge transport in the device active layers, a critical advantage for achieving high fill factors and short-circuit currents in 2D/3D mixed perovskite solar cells [1].

Charge Transport 2D Perovskite Electronic Structure

Procurement-Justified Application Scenarios for 4-Fluorobenzylammonium Based on Evidence-Linked Differentiation


High-Efficiency, Moisture-Stable Perovskite Solar Cell Fabrication

When fabricating inverted MAPbI₃ perovskite solar cells or chloride–iodide mixed-halide devices, incorporating 4-fluorobenzylammonium iodide or mixed chloride/bromide salts as passivation additives reproducibly increases PCE by 1.0 absolute percentage point (18.1% → 19.1%) or delivers champion efficiencies of 21.10% with 80% stability retention after 56 days without encapsulation [REFS-1, REFS-2]. The fluorinated benzene moiety confers hydrophobicity that enhances moisture resistance compared to non-fluorinated benzylammonium [1]. Procurement of 4-FBA halides is justified when the device performance specification requires simultaneous efficiency above 19% and ambient stability over 50 days.

Non-Polar, Centrosymmetric 2D Perovskite Spacer for Optoelectronics

In layered 2D A₂PbX₄ or A₂CuCl₄ perovskite architectures where centrosymmetric, non-ferroelectric spacer layers are required to avoid unwanted polarization effects, 4-fluorobenzylammonium is the appropriate para-fluorine isomer. X-ray crystallography confirms that (4-FbaH)₂CuCl₄ adopts the centrosymmetric space group Pnma, in contrast to the polar Pca21 structure of the 3-fluorobenzylammonium analog [3]. Procuring the 4-fluoro isomer rather than the 3-fluoro or 2-fluoro isomer is essential for applications demanding non-polar perovskite layers.

Precursor Solution Design with Controlled Protonation Equilibrium

For perovskite precursor formulations requiring precise control of ammonium cation availability, 4-fluorobenzylammonium offers a pKa of 9.01, which is 0.33 units lower than benzylammonium (pKa 9.34) and 0.50 units lower than 4-methylbenzylammonium (pKa 9.51) [REFS-4, REFS-5]. This difference shifts the protonation equilibrium by a factor of 2–3× at near-neutral pH, enabling finer tuning of hydrogen-bond donor concentration during thin-film crystallization. Procurement should specify 4-FBA when the precursor chemistry requires a weaker conjugate acid than BA or 4-MeBA.

Lead-Free Tin-Based Perovskite Solar Cells

In environmentally friendly Sn-based perovskite solar cells, 4-fluorobenzylammonium iodide (FBZAI) as an additive synergistically modulates the roles of benzylamine and fluorine to increase crystallinity, passivate defects, and inhibit Sn²⁺ oxidation, achieving a maximum PCE of 13.85% with FF of 77.8% and V_OC of 0.778 V, while retaining 95% of initial PCE after 160 days of unencapsulated storage [5]. This performance level supports the procurement of FBZAI for lead-free PSC research and pilot production.

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